

A Comparative Guide to the UV Protection of Bumetrizole in Polycarbonate

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Compound of Interest					
Compound Name:	Bumetrizole				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **Bumetrizole** (UV-326) and other UV stabilizers in protecting polycarbonate from photodegradation. The information presented is based on a comprehensive review of available technical literature and is intended to assist in the selection of appropriate UV protection for specific applications.

Introduction to UV Degradation of Polycarbonate

Polycarbonate, a widely used thermoplastic known for its transparency and high impact resistance, is susceptible to degradation upon exposure to ultraviolet (UV) radiation. This degradation manifests as yellowing, loss of transparency, and embrittlement, which can compromise the material's aesthetic and mechanical properties. To counteract these effects, UV absorbers are incorporated into the polycarbonate matrix. These additives function by absorbing harmful UV radiation and dissipating it as thermal energy, thereby protecting the polymer from photodegradation.[1][2]

Bumetrizole, a member of the hydroxyphenyl-benzotriazole class of UV absorbers, is a commonly used stabilizer.[3] However, a range of other UV absorbers with distinct chemical structures and performance characteristics are also available. This guide compares **Bumetrizole** with key alternatives to aid in the selection of the optimal UV stabilizer for polycarbonate applications.



Performance Comparison of UV Stabilizers in Polycarbonate

The selection of a UV stabilizer for polycarbonate depends on several factors, including the desired level of UV protection, color stability requirements, processing conditions, and the intended application's lifespan. While direct, publicly available quantitative data comparing a wide range of UV absorbers in polycarbonate under identical conditions is limited, a qualitative and extrapolated performance comparison can be made based on technical data sheets and scientific literature.[4]

The following table summarizes the key performance characteristics of **Bumetrizole** and its alternatives.



UV Stabilizer Class	Example Compound(s)	UV Absorption Range	Key Performance Characteristics in Polycarbonate	Potential Considerations
Hydroxyphenyl- benzotriazole	Bumetrizole (UV-326), Tinuvin® 329 (UV-329), Cyasorb™ UV- 5411	Broad absorption across UV-A and UV-B (approx. 290-400 nm)[4]	Provides robust, broad-spectrum UV protection. High molecular weight grades offer excellent thermal stability suitable for high-temperature processing of polycarbonate.[4]	May impart a slight initial yellow tint to the polymer matrix. [4]
Cyanoacrylate	Omnistab™ UV 3030	Primarily in the UV-B region[5]	Highly effective for the stabilization of polycarbonate, offering excellent light stability and maximal thermal stability with no inherent color.[5] Recommended for long-term outdoor applications.[5]	Narrower UV absorption range compared to benzotriazoles. [5]
Oxanilide	-	Primarily in the UV-B and part of the UV-A spectrum[4]	Exhibits low initial color and is noted for being less discoloring, making it ideal for applications where	Narrower UV absorption window compared to benzotriazoles. [4]



			exceptional color stability and optical clarity are paramount.[4]	
Hydroxyphenyl- triazine	Omnistab™ UV 1577 TF	Active in both UV-A and UV-B regions[5]	Offers higher resistance to weathering than conventional benzotriazole UV absorbers.[5]	Can sometimes lead to blooming and build-up phenomena during the production of transparent polycarbonate sheets.[5]
Benzoxazinone	Omnistab™ UV 3638	Strong absorption in the UV-A region and less in the UV-B region[5]	Provides strong and broad UV absorption with no color contribution and low volatility.[5]	Recommended for less durable products with an expected lifespan of around 10 years. [5]

Quantitative Performance Data (Representative)

The following table presents representative data on the change in yellowness index (Δ YI) for polycarbonate with and without UV stabilizers after accelerated weathering. It is important to note that this data is compiled from different sources and is intended for illustrative comparison. Direct side-by-side testing under identical conditions would be necessary for a definitive quantitative assessment.



Polycarbonate Formulation	Accelerated Weathering Conditions	Exposure Duration (hours)	Change in Yellowness Index (ΔΥΙ)	Reference
Unstabilized Polycarbonate	QUV with UVA- 340 nm lamps, 40°C	3000	Significant Yellowing (Specific ΔYI not provided, but visually apparent)	[6]
Polycarbonate with low UV absorber content	Xenon arc weathering chamber	1008 (6 weeks)	3.61 (YI increased from 0.5 to 4.11)	[7]
Polycarbonate with UV stabilizer (type not specified)	Xenon-arc accelerated weathering	Not specified	Excellent weathering performance (low YI change)	[8]

Experimental Protocols Accelerated Weathering

Objective: To simulate the long-term effects of outdoor exposure on polycarbonate samples in a laboratory setting.

Standard: ISO 4892-2: Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps.

Methodology:

- Apparatus: A xenon-arc weathering chamber equipped with appropriate filters to simulate the spectral irradiance of daylight. The chamber should allow for controlled temperature, humidity, and water spray cycles.
- Specimen Preparation: Polycarbonate plaques with and without the UV stabilizer are prepared, typically by injection molding.



- Exposure Conditions (Example Cycle):
 - Light Cycle: Continuous exposure to xenon-arc radiation with an irradiance level of, for example, 0.55 W/m² at 340 nm.
 - Black Panel Temperature: 65 ± 3 °C.
 - Relative Humidity: 50 ± 10%.
 - Water Spray Cycle: For example, 18 minutes of water spray every 120 minutes of light exposure.
- Duration: The total exposure time is determined by the specific application requirements and can range from hundreds to thousands of hours.
- Evaluation: Samples are periodically removed and evaluated for changes in optical and mechanical properties.

Yellowness Index Measurement

Objective: To quantify the degree of yellowing in polycarbonate samples before and after UV exposure.

Standard: ASTM E313: Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.

Methodology:

- Apparatus: A spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y,
 Z).
- Specimen Preparation: The polycarbonate samples should be clean and free of surface defects.
- Measurement:
 - The instrument is calibrated using a standard white reference tile.



- The tristimulus values of the polycarbonate sample are measured.
- Calculation: The Yellowness Index (YI) is calculated using the following formula:

$$YI = [100(C_{\times}X - C_{2}Z)] / Y$$

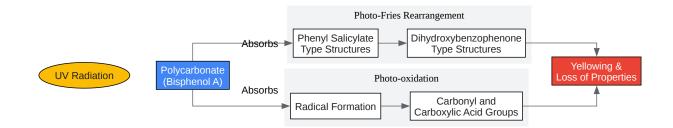
where X, Y, and Z are the tristimulus values, and C_x and C_z are coefficients dependent on the illuminant and observer (e.g., for Illuminant D65 and 10° observer, C_x = 1.3013 and C_z = 1.1498).[7]

• Reporting: The change in yellowness index (Δ YI) is reported as the difference between the YI of the exposed sample and the YI of the unexposed sample.

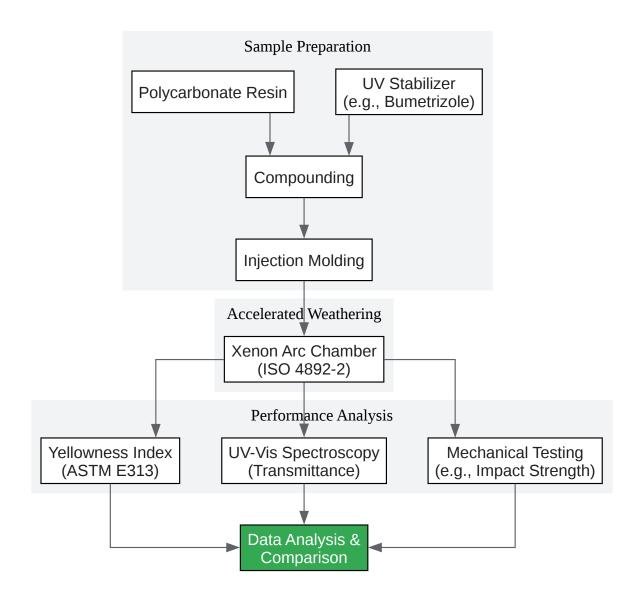
Visualizing the Science Photodegradation Pathway of Polycarbonate

The primary mechanisms of UV-induced degradation in polycarbonate are the Photo-Fries rearrangement and photo-oxidation.[1] These processes lead to the formation of yellow-colored byproducts.









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